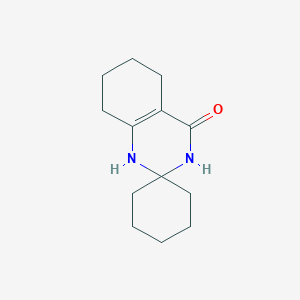

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro-” is a heterocyclic compound . It has been studied in the Mannich aminomethylation reaction, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .

Synthesis Analysis

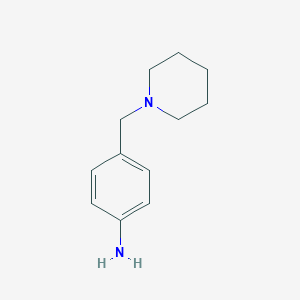

The Mannich aminomethylation of this compound with primary amines containing different aliphatic and heterocyclic substituents has been studied . The reaction of this compound with formaldehyde and methylamine in ethanol gives a product in 44% yield .Molecular Structure Analysis

The molecular formula of this compound is C13H20N2O . The molecular weight is 236.376 Da .Chemical Reactions Analysis

The compound undergoes Mannich aminomethylation, leading to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is SC1=NC2 (CCCCC2)C (CCCC3)=C3N1 .科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including quinazolinones, have been extensively studied for their diverse biological activities. Quinazolinone derivatives are part of a critical class of compounds in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. The research highlights the synthesis of novel quinazolinones and their potential as antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli. This underscores the importance of quinazolinone derivatives in developing new antibiotics to combat resistance (Tiwary et al., 2016).

Catalytic Oxidation Processes

The study of cyclohexene oxidation, closely related to cyclohexane derivatives, provides insights into selective catalytic oxidation processes. These processes are crucial for synthesizing industrially relevant intermediates with various functional groups. The review on cyclohexene oxidation highlights the synthetic value of controlled oxidation reactions, which can lead to products broadly used in the chemical industry, emphasizing the significance of research on cyclohexane derivatives in developing synthetic methodologies (Cao et al., 2018).

Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are notable for their significant bioactivities, including antitumor and antibacterial properties. These compounds and their analogs have been a focus of research due to their therapeutic potential, highlighting the importance of quinazoline derivatives in the search for new bioactive molecules (Shang et al., 2018).

Optoelectronic Materials

Quinazolines are explored for applications in optoelectronic materials, demonstrating their utility beyond medicinal chemistry. Research on quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can create novel optoelectronic materials, highlighting the versatility of quinazoline derivatives in material science (Lipunova et al., 2018).

Synthesis and Catalysis

The synthesis of spiropyrazoles, which might involve spirocyclic structures similar to the compound , underlines the biological activities these compounds can exhibit, such as antitumor and anti-inflammatory properties. The review emphasizes the role of organic and nonorganic catalysis in achieving high yields and selectivities in spiropyrazole synthesis, showcasing the application of spirocyclic compounds in developing pharmaceuticals and catalytic agents (Farghaly et al., 2022).

Safety And Hazards

特性

IUPAC Name |

spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQPNMRAMGIAJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184242 |

Source

|

| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

CAS RN |

30152-60-4 |

Source

|

| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)